Imbricatolic Acid

Description

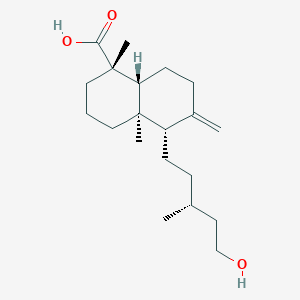

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16+,17-,19-,20+/m1/s1 |

InChI Key |

NSRKLZRKJJQJLD-YESPVIGUSA-N |

SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO |

Isomeric SMILES |

C[C@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO |

Synonyms |

imbricatolic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biological Interactions of Imbricatolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Imbricatolic Acid, a naturally occurring diterpene, with a focus on its natural sources, isolation methodologies, and its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a labdane-type diterpene primarily found in the resins and extracts of various coniferous plants. The principal documented natural sources belong to the Cupressaceae and Araucariaceae families.

Table 1: Primary Natural Sources of this compound

| Family | Genus | Species | Plant Part |

| Cupressaceae | Juniperus | communis | Fresh ripe berries |

| formosana | Not specified | ||

| Cupressus | goveniana | Resinous extracts | |

| Araucariaceae | Araucaria | araucana | Resin |

| Pteridaceae | Pteris | linearis | Not specified |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a detailed methodology for the isolation of this compound from the fresh ripe berries of Juniperus communis.

Extraction

-

Maceration: 400 g of fresh, ripe Juniperus communis berries are crushed and subsequently extracted with methanol (3 x 2 L) at room temperature for 24 hours.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning (Modified Kupchan's Method)

-

Initial Partition: The concentrated methanolic extract is dissolved in 10% aqueous methanol and partitioned against n-hexane (3 x 400 mL). This separates nonpolar compounds into the n-hexane fraction.

-

Second Partition: The water content of the remaining aqueous methanol extract is adjusted to 40% (v/v) and then partitioned against chloroform (5 x 400 mL).

-

Final Partition: The remaining aqueous residue is concentrated and partitioned against n-butanol (3 x 500 mL).

Column Chromatography

The n-hexane extract, which contains this compound, is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A stepwise gradient of n-hexane and ethyl acetate is employed for elution. The specific gradient used is as follows:

-

100% n-hexane

-

99:1 n-hexane:ethyl acetate

-

98:2 n-hexane:ethyl acetate

-

96:4 n-hexane:ethyl acetate

-

95:5 n-hexane:ethyl acetate

-

80:20 n-hexane:ethyl acetate

-

50:50 n-hexane:ethyl acetate

-

100% ethyl acetate

-

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Final Purification

Fractions containing this compound may be further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

Signaling Pathway Interactions

This compound has been demonstrated to interact with and modulate key cellular signaling pathways, particularly those involved in cell cycle regulation and inflammation.

Cell Cycle Regulation

This compound has been shown to prevent cell cycle progression in p53-null human lung cancer (CaLu-6) cells by inducing a G1 phase arrest.[1][2] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors and the concurrent degradation of cyclins.[1][2]

Caption: this compound's effect on cell cycle progression.

NF-κB Signaling Pathway

While many natural diterpenes are known to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, specific studies detailing the precise mechanism of this compound's interaction with this pathway are currently limited. The canonical NF-κB pathway is a critical regulator of inflammatory responses. Its inhibition typically involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Based on the known mechanisms of similar compounds, a putative inhibitory action of this compound on the NF-κB pathway is illustrated below. Further research is required to validate the specific molecular targets of this compound within this cascade.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, a diterpene sourced from several coniferous species, demonstrates significant biological activity, particularly in the regulation of the cell cycle. The detailed protocol for its isolation from Juniperus communis provides a foundation for further research and development. While its anti-inflammatory potential through the NF-κB pathway is plausible, further investigation is warranted to elucidate the specific molecular mechanisms. The lack of quantitative yield data from its natural sources presents an opportunity for future phytochemical studies. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound.

References

The Discovery and Isolation of Imbricatolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a labdane-type diterpene also known as dihydroisocupressic acid, is a natural product of significant interest in phytochemical and pharmacological research. First identified in Pinus elliottii, it has since been isolated from a variety of coniferous species.[1] Its biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties, make it a compelling candidate for further investigation in drug development. This guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation, purification, and characterization of this compound. It includes tabulated physicochemical and spectroscopic data, experimental workflows, and a diagram of its known signaling pathway to serve as a technical resource for the scientific community.

Historical Discovery and Natural Occurrence

The discovery of this compound marked a notable advance in the field of natural product chemistry.[1] It was initially reported as a natural product isolated from Pinus elliottii (slash pine).[1] Subsequent research identified it as a major constituent in the resins of various conifers, where it is believed to contribute to the plant's chemical defense mechanisms.[1] this compound belongs to the labdane-type diterpene family, one of the most structurally diverse classes of compounds found in these species.[1]

Its presence has been documented in numerous plant families, making it a key chemotaxonomic marker for certain coniferous genera. The most significant sources for its isolation are summarized in the table below.

Table 1: Natural Sources and Extraction Overview

| Plant Source | Part Used | Typical Extraction Solvent(s) |

| Araucaria araucana (Monkey Puzzle Tree) | Resin | Dichloromethane |

| Cupressus sempervirens (Mediterranean Cypress) | Fruits, Foliage | Chloroform |

| Cupressus goveniana | Resin/Extracts | Dichloromethane, Ethanol |

| Juniperus communis (Common Juniper) | Berries | Methanol |

| Juniperus formosana | Plant material | Not specified |

| Juniperus taxifolia | Leaves | Not specified |

| Pinus elliottii (Slash Pine) | Resin | Not specified |

| Pteris linearis | Plant material | Not specified |

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as colorless crystals after purification.[1] Its chemical structure and properties have been extensively characterized using modern analytical techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₃ |

| Molecular Weight | 322.5 g/mol |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

| CAS Number | 6832-60-6 |

| Melting Point | 102–105°C |

| Exact Mass | 322.25079494 Da |

| Predicted pKa | 4.68 ± 0.60 |

| XLogP3-AA | 4.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Structural elucidation relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Key Spectroscopic Markers for this compound

| Technique | Key Feature | Observed Signals (in CDCl₃) |

| ¹H-NMR | C-17 Exomethylene Protons | δH 4.53 and 4.86 ppm |

| C-15 Hydroxyl Group Protons | δH 3.66–3.72 ppm | |

| ¹³C-NMR | C-1 Hydroxylation Site (in 1α-hydroxy derivative) | δC 71.20 ppm (Confirmed via HMBC with H-20 at δH 0.59 ppm) |

| MS | Identification | Molecular ion peak corresponding to its exact mass. |

Source:[1]

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural sources follows a multi-step process involving solvent extraction and chromatographic purification. The protocol outlined below is a generalized procedure based on methodologies reported for its extraction from Araucaria araucana resin and Juniperus communis berries.[1][3]

Protocol 1: General Isolation and Purification of this compound

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., resin, ground berries, foliage) to remove moisture.

-

Solvent Extraction:

-

Macerate or percolate the dried material with an appropriate organic solvent (e.g., dichloromethane, methanol, or ethanol) at room temperature for 24-48 hours.[1][3]

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction of the compound.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional): For complex extracts, perform liquid-liquid partitioning. For instance, a chloroform fraction can be obtained from an ethanolic extract to concentrate diterpenes.[1]

-

Removal of Impurities:

-

Dissolve the crude extract or relevant fraction in a minimal amount of the extraction solvent (e.g., dichloromethane).

-

Filter the solution to remove any insoluble impurities or plant debris.[1]

-

-

Chromatographic Separation:

-

Subject the filtered extract to column chromatography (CC) over silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane-ethyl acetate).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Final Purification (Recrystallization):

-

Concentrate the purified fractions to dryness.

-

Dissolve the residue in a minimal amount of a hot hexane-ethyl acetate mixture.[1]

-

Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization.

-

Collect the resulting colorless crystals of this compound by filtration.[1]

-

-

Verification: Assess the purity of the crystals by TLC and determine the melting point. Confirm the identity by comparing spectroscopic data (NMR, MS, IR) with reported values.[1]

Structural Characterization

Confirming the identity and structure of the isolated compound is a critical step. It involves a combination of spectroscopic techniques that provide detailed information about the molecule's carbon framework, functional groups, and stereochemistry.

Biological Activity and Signaling Pathways

This compound, along with other labdane diterpenes, has demonstrated a range of promising biological activities. Its therapeutic potential is an active area of research.

-

Antiproliferative Activity: Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines, including AGS (gastric), SK-MES-1 (lung), J82 (bladder), and HL-60 (leukemia).[7] The results indicate that a free carboxylic acid function is relevant for the antiproliferative effect.[7]

-

Gastroprotective Effects: Studies in rodent models have shown that this compound can reduce gastric lesions, an effect linked to its ability to enhance mucosal defense mechanisms.[1]

-

Antimicrobial Properties: The mode of action for its antimicrobial effects is thought to involve interaction with microbial cell membranes, leading to the disruption of cellular functions and inhibition of growth.[5] This makes it a candidate for development against resistant bacterial and fungal strains.[5]

Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of labdane diterpenoids is frequently attributed to their ability to modulate key signaling pathways.[3] this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

Mechanism: By inhibiting the NF-κB pathway, this compound leads to a decreased expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing the inflammatory response.[1]

References

- 1. This compound | 6832-60-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 6832-60-6 | GAA83260 | Biosynth [biosynth.com]

- 6. This compound | C20H34O3 | CID 70688370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling Imbricatolic Acid: A Technical Overview for Researchers

For Immediate Release: Imbricatolic acid, a naturally occurring diterpenoid, presents a focal point for scientific inquiry, particularly in the realms of pharmacology and drug development. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating key data, experimental insights, and a fundamental understanding of its molecular characteristics.

Core Molecular and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 6832-60-6 .[1][2][3] Its molecular formula is C20H34O3 , corresponding to a molecular weight of approximately 322.48 g/mol .[1][2][4][5][6] This labdane diterpenoid is characterized by a decahydronaphthalene ring system, a carboxylic acid group, and a hydroxyl-containing side chain.

A summary of its key chemical and physical properties is presented below for ease of reference.

| Property | Value |

| CAS Number | 6832-60-6[1][2][3] |

| Molecular Formula | C20H34O3[1][2][5][6] |

| Molecular Weight | 322.48 g/mol [2][4][7] |

| Melting Point | 102-105 °C[4][7] |

| Boiling Point (Predicted) | 446.7±38.0 °C[4][7] |

| Density (Predicted) | 1.04±0.1 g/cm³[4][7] |

| pKa (Predicted) | 4.68±0.60[4][7] |

Experimental Protocols

Detailed experimental data and established protocols for this compound are still emerging within the broader scientific literature. However, based on common practices for the analysis and characterization of similar natural products, the following methodologies are typically employed.

Purification and Identification

High-performance liquid chromatography (HPLC) is a standard method for the purification of this compound, often achieving a purity of 95% to 99%.[2] The primary modes of detection coupled with HPLC are Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD).[2]

For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2] These techniques provide definitive information about the compound's mass and the connectivity of its atoms, respectively.

Logical Relationship of Analysis

The logical workflow for the characterization and analysis of this compound can be visualized as a sequential process, beginning with its source and culminating in detailed structural and purity data.

Caption: Workflow for this compound analysis.

This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only.

References

- 1. This compound supplier | CAS 6832-60-6 | AOBIOUS [aobious.com]

- 2. CAS 6832-60-6 | this compound [phytopurify.com]

- 3. 6832-60-6(this compound) | Kuujia.com [kuujia.com]

- 4. Cas 6832-60-6,Imbricatoloic acid | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound () for sale [vulcanchem.com]

- 7. Imbricatoloic acid | 6832-60-6 [amp.chemicalbook.com]

An In-depth Technical Guide to the Biosynthesis of Imbricatolic Acid in Conifers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane-type diterpenoid, is a specialized metabolite found in various conifers, notably within the Araucariaceae family.[1][2] This compound and its derivatives have garnered interest for their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental protocols used to elucidate such pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of labdane-type diterpene resin acid production in conifers. This pathway originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), and involves a series of cyclization and oxidation reactions catalyzed by specific enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated in a single conifer species, a putative pathway can be constructed based on extensive research into diterpene biosynthesis in related plants.

The proposed pathway consists of three main stages:

-

Formation of the Labdane Skeleton: This stage is catalyzed by diterpene synthases (diTPSs).

-

Oxidation of the Labdane Skeleton: This stage is primarily carried out by cytochrome P450 monooxygenases (CYPs).

-

Hydroxylation of the Side Chain: A specific hydroxylation event completes the synthesis of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Stage 1: Formation of the Labdane Skeleton

The biosynthesis of this compound commences with the cyclization of the linear precursor, Geranylgeranyl Diphosphate (GGPP) . This crucial step is catalyzed by a Class II diterpene synthase (diTPS) , specifically a (+)-copalyl diphosphate synthase ((+)-CPP synthase) . This enzyme facilitates the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-Copalyl Diphosphate ((+)-CPP) .

Subsequently, a Class I diTPS acts on (+)-CPP to generate the core labdane skeleton. This reaction involves the ionization of the diphosphate group, followed by a second cyclization and deprotonation to yield a specific labdane olefin. For this compound, this is proposed to be labd-8(17)-ene . While a specific labd-8(17)-ene synthase has not yet been definitively identified from a conifer known to produce this compound, enzymes with similar functions have been characterized in other plants.

Stage 2: Oxidation of the Labdane Skeleton at C-19

Following the formation of the labdane skeleton, a series of oxidative modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , particularly those belonging to the CYP720B subfamily in conifers. These enzymes are known to be involved in the biosynthesis of diterpene resin acids.

The C-19 methyl group of the labd-8(17)-ene intermediate is sequentially oxidized to a carboxylic acid. This is a three-step process:

-

Hydroxylation: The C-19 methyl group is hydroxylated to form labd-8(17)-en-19-ol .

-

Oxidation to Aldehyde: The alcohol is further oxidized to an aldehyde, yielding labd-8(17)-en-19-al .

-

Oxidation to Carboxylic Acid: The aldehyde is finally oxidized to a carboxylic acid, resulting in labd-8(17)-en-19-oic acid .

It is plausible that a single, multifunctional CYP720B enzyme catalyzes all three oxidative steps at the C-19 position.

Stage 3: Hydroxylation of the Side Chain at C-15

The final step in the biosynthesis of this compound is the hydroxylation of the side chain at the C-15 position of labd-8(17)-en-19-oic acid. This reaction is also likely catalyzed by a cytochrome P450 monooxygenase . The specific CYP responsible for this C-15 hydroxylation in the context of this compound biosynthesis has not yet been identified, but various P450s are known to perform such modifications on diterpenoid structures.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in vivo product yields, for the individual enzymatic steps in the this compound biosynthetic pathway. The data presented below is generalized from studies on related diterpene resin acid biosynthesis in conifers and should be considered as a reference for the expected range of values.

| Enzyme Class | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) | Source Species (for related enzymes) |

| Class II diTPS ((+)-CPP synthase) | GGPP | (+)-CPP | 1 - 10 | 0.1 - 1.0 | Picea abies, Pinus taeda |

| Class I diTPS (Labdane synthase) | (+)-CPP | Labdane olefin | 0.5 - 5 | 0.05 - 0.5 | Picea abies, Ginkgo biloba |

| CYP720B (Diterpene oxidase) | Labdane olefin/alcohol/aldehyde | Diterpene acid | 1 - 20 | 0.1 - 5.0 | Picea sitchensis, Pinus taeda |

Note: The presented values are approximations derived from studies on homologous enzymes and may not accurately reflect the specific kinetics of the enzymes in the this compound pathway.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the full-length coding sequences of putative diTPS and CYP genes from a conifer species known to produce this compound (e.g., Araucaria araucana).

Workflow:

Methodology:

-

Tissue Collection and RNA Extraction: Collect fresh tissue (e.g., young needles, bark) from the target conifer species. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable method, such as a CTAB-based protocol or a commercial kit.

-

Transcriptome Sequencing: Construct a cDNA library from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis: Assemble the transcriptome reads and perform a homology-based search (e.g., BLAST) using known diTPS and CYP720B protein sequences from other conifers as queries. Identify candidate genes and perform phylogenetic analysis to classify them.

-

Full-Length Gene Cloning: Design gene-specific primers based on the transcriptome data to amplify the full-length open reading frames (ORFs) from cDNA using PCR. If full-length sequences are not obtained, use Rapid Amplification of cDNA Ends (RACE) PCR.

-

Cloning: Clone the amplified full-length ORFs into appropriate expression vectors for subsequent functional characterization.

Functional Characterization of Diterpene Synthases

Objective: To determine the enzymatic function of the candidate diTPSs.

Methodology:

-

Heterologous Expression: Express the candidate diTPS genes in a suitable microbial host, typically Escherichia coli. The expression construct should ideally include a purification tag (e.g., His-tag).

-

Protein Purification: Lyse the E. coli cells and purify the recombinant diTPS protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Assays:

-

Class II diTPS Assay: Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., MgCl2). After the reaction, treat the mixture with a phosphatase to remove the diphosphate group from the product, (+)-CPP, yielding (+)-copalol.

-

Class I diTPS Assay: Incubate the purified Class I diTPS with the product of the Class II diTPS reaction, (+)-CPP.

-

-

Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time of the product with authentic standards if available.

Functional Characterization of Cytochrome P450 Monooxygenases

Objective: To determine the enzymatic function of the candidate CYP genes.

Methodology:

-

Heterologous Expression: Express the candidate CYP genes in a host system that provides the necessary redox partners, typically baker's yeast (Saccharomyces cerevisiae) or insect cells. Co-express the CYP with a cytochrome P450 reductase (CPR).

-

Microsome Preparation: Isolate the microsomal fraction from the yeast or insect cells, which will contain the expressed CYP and CPR.

-

Enzyme Assays: Incubate the microsomal preparation with the putative substrate (e.g., labd-8(17)-ene or labd-8(17)-en-19-oic acid) in a buffer containing NADPH as a cofactor.

-

Product Identification: Extract the reaction products and analyze them by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results with authentic standards to identify the hydroxylated and oxidized products.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific diterpene synthases and cytochrome P450 monooxygenases from a conifer species that produces this compound. The experimental protocols outlined in this guide provide a roadmap for researchers to achieve this goal.

Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating high-quality sequence data from this compound-producing conifers, such as Araucaria species, to mine for candidate biosynthetic genes.

-

Enzyme Characterization: Functionally characterizing the identified diTPS and CYP candidates to confirm their roles in the pathway.

-

Metabolic Engineering: Utilizing the identified genes to reconstruct the this compound pathway in a microbial host for sustainable production.

-

Investigation of Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is regulated in the plant, which could provide further strategies for enhancing production.

By unraveling the intricacies of this compound biosynthesis, the scientific community can unlock the potential of this and related compounds for applications in medicine and biotechnology.

References

Preliminary Biological Activity of Imbricatolic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a naturally occurring diterpenoid found in the resin of several conifer species, has emerged as a compound of interest for its potential therapeutic applications. This document provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. While research is in its early stages, initial findings suggest that this compound modulates key signaling pathways, including the NF-κB and AKT/PI-3-kinase pathways, indicating its potential as a lead compound for drug development. This whitepaper summarizes the available data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Introduction

This compound is a labdane-type diterpene carboxylic acid. Its chemical structure and origin from natural sources have prompted investigations into its pharmacological potential. Preliminary studies have explored its efficacy in several key areas of therapeutic interest, which will be detailed in this report.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent through its influence on cell cycle regulation.

Quantitative Data

Specific IC50 values for this compound against various cancer cell lines are not widely available in the public domain at this time. However, studies have shown that it can induce the upregulation of cyclins in p53-null CaLu-6 lung cancer cells, suggesting an impact on cell cycle progression[1]. Further research is required to quantify its cytotoxic and antiproliferative effects across a broader range of cancer cell types.

Table 1: Summary of Anticancer Activity Data for this compound

| Cell Line | Activity Metric | Value | Reference |

| p53-null CaLu-6 | Cell Cycle Regulation | Upregulation of cyclins | [1] |

| MRC-5, AGS, SK-MES-1, J82, HL-60 | Cytotoxicity | Data not available | [1] |

Experimental Protocols

Cell Viability Assay (General Protocol):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is typically assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data

Quantitative data on the anti-inflammatory effects of this compound, such as the percentage of inhibition of pro-inflammatory cytokines, are not yet available in published literature.

Table 2: Summary of Anti-inflammatory Activity Data for this compound

| Target | Effect | Reference |

| NF-κB Activation | Inhibition | [1] |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased Expression (inferred) | [1] |

Experimental Protocols

NF-κB Reporter Assay (General Protocol):

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with an NF-κB luciferase reporter plasmid.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a defined period before being stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Luciferase Assay: After stimulation, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control.

Signaling Pathway

Antimicrobial Activity

The antimicrobial properties of this compound have been noted, with its mode of action believed to involve the disruption of microbial cell membranes.

Quantitative Data

Table 3: Summary of Antimicrobial Activity Data for this compound

| Organism Type | Proposed Mechanism | Reference |

| Bacteria, Fungi | Interaction with microbial cell membranes | [1] |

Experimental Protocols

Broth Microdilution Assay for MIC Determination (General Protocol):

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Antioxidant Activity and Other Biological Effects

Glucose Uptake Stimulation

Novel analogues of this compound have been shown to stimulate glucose uptake in skeletal muscle cells through the AKT/PI-3-kinase signaling pathway, suggesting a potential role in managing insulin resistance.

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol):

-

Sample Preparation: Different concentrations of this compound are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is added to the sample solutions.

-

Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Signaling Pathway

Conclusion and Future Directions

This compound demonstrates a range of promising biological activities that warrant further investigation. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic regulation positions it as a valuable natural product for drug discovery efforts. Future research should focus on:

-

Quantitative Assessment: Determining the IC50 and MIC values of this compound against a wide array of cancer cell lines and microbial strains.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of disease.

-

Mechanism of Action: Further elucidating the precise molecular targets and mechanisms underlying its observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The insights gained from such studies will be crucial for advancing this compound from a promising natural compound to a potential therapeutic agent.

References

Imbricatolic Acid: A Technical Whitepaper on Potential Therapeutic Applications

Abstract

Imbricatolic acid, a naturally occurring diterpene acid primarily isolated from species of the genus Juniperus, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1][2] This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound. It details its demonstrated anti-inflammatory, antimicrobial, and gastroprotective properties, supported by quantitative data from various in vitro and in vivo studies. This document summarizes key experimental protocols, presents signaling pathways, and offers a structured analysis of its multifaceted biological activities to serve as a foundational resource for researchers, scientists, and professionals in drug development.

1. Introduction

This compound (CAS No: 6832-60-6; Molecular Formula: C₂₀H₃₄O₃) is a diterpenoid compound derived from the resins of certain coniferous species, notably Juniperus communis (common juniper).[1][2] It is characterized by a labdane-type diterpene skeleton. The compound's biological activities are a subject of growing scientific inquiry, with studies highlighting its potential in several therapeutic areas. Its lipophilic nature, suggested by a calculated XLogP3 value of 4.9, influences its membrane permeability and potential bioavailability.[2] This whitepaper will explore the core therapeutic applications of this compound that have been identified to date.

2. Therapeutic Applications

Research has illuminated several promising therapeutic avenues for this compound, primarily focusing on its anti-inflammatory, antimicrobial, and gastroprotective effects.

2.1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models.[1] Its efficacy has been evaluated using standard inflammation induction assays, where it has shown a notable capacity to reduce edema. This suggests its potential as a lead compound for the development of novel anti-inflammatory agents.[1]

One of the key mechanisms underlying its anti-inflammatory action is the modulation of inflammatory pathways.[1] Studies comparing its effects to other terpenes and synthetic drugs have substantiated its ability to reduce inflammation in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema models.[1]

A closely related depside, imbricaric acid, has been shown to be a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), and also inhibits tumor necrosis factor alpha (TNF-α)-induced nuclear factor kappa B (NF-κB) activation.[3][4][5] While this data is for a related compound, it points to a potential multi-target anti-inflammatory profile that warrants investigation for this compound itself.

2.2. Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antiviral effects.[1] This activity is believed to be a key part of the host defense mechanism in the source organisms.[1] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to the inhibition of cellular function and growth.[6] This makes it a candidate for the development of new antimicrobial agents, particularly in the context of rising resistance to existing drugs.[6]

2.3. Anticancer Potential

The cytotoxic effects of this compound are an area of ongoing investigation.[1] While specific, detailed studies on the anticancer efficacy of this compound are limited in the provided search results, the general class of diterpenoids is well-known for its anticancer properties. Related compounds have shown the ability to inhibit the proliferation of various cancer cell lines. For instance, other lichen-derived acids have demonstrated cytotoxicity against glioma cells.[7] Bile acids, which share some structural similarities, have also been investigated for their antitumor properties against a wide range of cancers, including breast, colon, and prostate cancer.[8] These findings suggest that this compound may also possess anticancer activities, warranting further in vitro and in vivo studies to determine its efficacy and mechanism of action against cancer cells.

2.4. Gastroprotective Effects

This compound has been noted for its gastroprotective effects, which are attributed to its ability to modulate inflammatory pathways and protect the gastric mucosa.[1] A proposed PICOT framework for designing clinical pharmacology studies in rodent models suggests evaluating the oral administration of this compound (10–50 mg/kg) against omeprazole or NSAIDs, with outcomes measured by a reduction in ulcer index or TNF-α levels.[1]

3. Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of Imbricaric Acid (a related depside)

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| mPGES-1 | Enzyme Inhibition | 1.9 | [3][4] |

| 5-Lipoxygenase | Cell-based | 5.3 | [3][4] |

| 5-Lipoxygenase | Purified Enzyme | 3.5 | [3][4] |

| NF-κB Activation | Luciferase Reporter Cells | 2.0 |[3][4] |

4. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the study of this compound.

4.1. Topical Anti-inflammatory Assay (Mouse Ear Edema Model)

-

Objective: To evaluate the in vivo topical anti-inflammatory effect.

-

Method:

-

A solution of an irritant, either arachidonic acid (AA) or 12-O-tetradecanoyl phorbol 13-acetate (TPA), is applied to the inner and outer surfaces of one ear of a mouse to induce inflammation and edema.

-

This compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear shortly before or after the irritant.

-

A control group receives the vehicle only, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

After a specified period (e.g., 1 hour for AA, 6 hours for TPA), the mice are euthanized.

-

A standardized circular section (e.g., 6 mm diameter) is punched from both the treated and untreated ears.

-

The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated as an indicator of edema.

-

The percentage inhibition of edema by the test compound is calculated relative to the control group.[1]

-

4.2. NF-κB Activation Assay (Luciferase Reporter Assay)

-

Objective: To determine the inhibitory effect on the NF-κB signaling pathway.

-

Method:

-

HEK293 cells (or another suitable cell line) are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

NF-κB activation is induced by adding an agonist, typically tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

-

After a further incubation period (e.g., 6 hours), the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The inhibition of TNF-α-induced NF-κB activation is calculated, and the IC₅₀ value is determined.[3][4]

-

4.3. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Method:

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism (bacterial or fungal strain) is added to each well.

-

The plate includes a positive control (microorganism in medium without the test compound) and a negative control (medium only).

-

The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[9]

-

5. Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes influenced by this compound and related compounds, the following diagrams are provided.

Caption: Workflow for the isolation and bioactivity screening of this compound.

Caption: Hypothesized anti-inflammatory mechanisms based on related compounds.

This compound is a promising natural product with a range of demonstrable therapeutic properties. Its significant anti-inflammatory, antimicrobial, and gastroprotective activities, supported by preliminary data, position it as a valuable candidate for further drug development.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for each of its biological activities.

-

In Vivo Efficacy: Expanding in vivo studies to validate the therapeutic effects in more complex disease models, including models for cancer and chronic inflammatory conditions.

-

Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic (ADME) and toxicological studies to assess its drug-like properties and safety profile.

-

Structural Analogs: Synthesizing and screening derivatives of this compound to potentially enhance potency, selectivity, and pharmacokinetic properties.[1]

By pursuing these research avenues, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel treatments for a variety of human diseases.

References

- 1. This compound | 6832-60-6 | Benchchem [benchchem.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum | PLOS One [journals.plos.org]

- 4. Imbricaric acid and perlatolic acid: multi-targeting anti-inflammatory depsides from Cetrelia monachorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 6832-60-6 | GAA83260 | Biosynth [biosynth.com]

- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 8. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanism of Imbricatolic Acid: A Technical Guide to Initial Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the mechanism of action of imbricatolic acid, a depside found in the lichen Cetrelia monachorum. The primary focus of early research has been its potent anti-inflammatory properties. This document summarizes the key findings, presents quantitative data, details experimental methodologies, and visualizes the involved signaling pathways and experimental workflows.

Core Findings: A Multi-Targeting Anti-Inflammatory Profile

Initial investigations have revealed that this compound exerts its anti-inflammatory effects by interacting with key components of the inflammatory cascade. Specifically, it has been shown to be a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). Furthermore, it significantly inhibits the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][2]

Quantitative Data Summary

The inhibitory activities of this compound against its primary molecular targets are summarized in the table below. These values, expressed as IC50 (the concentration of a drug that is required for 50% inhibition in vitro), highlight the potency of this compound.

| Target Enzyme/Pathway | Assay Type | IC50 (µM) |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme Inhibition Assay | 1.9[1] |

| 5-Lipoxygenase (5-LO) | Cell-Based Assay | 5.3[1] |

| 5-Lipoxygenase (5-LO) | Purified Enzyme Assay | 3.5[1] |

| NF-κB Activation (TNF-α induced) | Luciferase Reporter Assay | 2.0[1] |

Signaling Pathway Inhibition

This compound has been demonstrated to interfere with the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory process, and its inhibition is a key therapeutic strategy. The diagram below illustrates the canonical NF-κB signaling cascade and highlights the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the initial studies of this compound.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of depsides like this compound from lichens is as follows:

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

The inhibitory effect of this compound on mPGES-1 is determined by measuring the reduction in prostaglandin E2 (PGE2) production.

-

Enzyme Source: Recombinant human mPGES-1.

-

Substrate: Prostaglandin H2 (PGH2).

-

Procedure:

-

Recombinant human mPGES-1 is pre-incubated with varying concentrations of this compound in a buffer containing glutathione at 4°C.

-

The reaction is initiated by the addition of the substrate, PGH2.

-

The reaction is allowed to proceed for a short duration at room temperature and then stopped.

-

The amount of PGE2 produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

-

5-Lipoxygenase (5-LO) Inhibition Assay

The inhibition of 5-LO by this compound is assessed by measuring the decrease in the formation of leukotrienes.

-

Enzyme Source: Purified human 5-LO or a cell-based model (e.g., human neutrophils).

-

Substrate: Arachidonic acid or linoleic acid.

-

Procedure:

-

The 5-LO enzyme is pre-incubated with different concentrations of this compound.

-

The reaction is started by adding the substrate (e.g., arachidonic acid).

-

The formation of 5-LO products (e.g., leukotriene B4 or 5-hydroxyeicosatetraenoic acid) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxides).

-

The IC50 value is determined from the dose-response curve.

-

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the inhibition of NF-κB activation by measuring the activity of a reporter gene (luciferase) under the control of an NF-κB responsive promoter.

Conclusion and Future Directions

The initial studies on this compound have robustly established its role as a multi-targeting anti-inflammatory agent. Its ability to inhibit mPGES-1, 5-LO, and the NF-κB signaling pathway suggests its potential as a lead compound for the development of novel anti-inflammatory drugs. While these findings are promising, further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, in vivo efficacy in various inflammatory disease models, and safety profile. Additionally, while the primary focus has been on inflammation, future studies could investigate other potential therapeutic applications of this compound, such as its anticancer properties, which have been observed in other lichen-derived depsides.

References

An In-Depth Technical Guide to the Natural Abundance of Imbricatolic Acid in Plant Resins

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imbricatolic acid, a labdane-type diterpene, is a significant constituent of various coniferous resins. This document provides a comprehensive overview of its natural occurrence, methodologies for its extraction and quantification, and its known biological activities. While absolute quantitative data remains sparse in publicly available literature, this guide synthesizes the existing knowledge on its relative abundance and outlines detailed experimental protocols for its analysis.

Introduction to this compound

This compound, also known as dihydroisocupressic acid, is a natural product belonging to the labdane diterpene family.[1] First reported as a natural product in Pinus elliottii, it is a characteristic component of many coniferous resins, where it is believed to play a role in the plant's chemical defense mechanisms.[1] Its structure and presence make it a valuable chemotaxonomic marker for certain conifer families.[1] Interest in this compound and related resin acids is growing due to their diverse and promising biological activities.

Natural Occurrence and Abundance

This compound has been identified in the resins of several plant genera, primarily within the Pinaceae, Araucariaceae, and Cupressaceae families. It is a major constituent in the resin of the monkey puzzle tree, Araucaria araucana.[1] While precise concentration data is not widely published, its relative abundance has been noted in several species. The compound has also been reported in Juniperus formosana and Pteris linearis.[2]

The following table summarizes the known plant sources of this compound and its reported abundance.

| Plant Species | Family | Common Name | Reported Abundance |

| Araucaria araucana | Araucariaceae | Monkey Puzzle Tree | One of three main diterpene components in the resin.[1] |

| Callitris intratropica | Cupressaceae | Northern Cypress Pine | Dominant compound in the resin.[1] |

| Callitris macleayana | Cupressaceae | Stringybark Pine | Dominant compound in the resin.[1] |

| Callitris rhomboides | Cupressaceae | Port Jackson Pine | Dominant compound in the resin.[1] |

| Callitris verrucosa | Cupressaceae | Mallee Pine | Dominant compound in the resin.[1] |

| Pinus elliottii | Pinaceae | Slash Pine | First reported natural source.[1] |

| Juniperus formosana | Cupressaceae | Formosan Juniper | Presence reported.[2] |

Note: Abundance is described qualitatively as reported in the literature. Absolute concentration values (e.g., mg/g) are not consistently available.

Experimental Protocols

The isolation and quantification of this compound from plant resin are critical for research and development. The following protocols describe established methodologies for extraction, isolation, and analysis.

This protocol is based on the methodology described for isolating this compound from Araucaria araucana resin.[1]

-

Resin Solubilization : Dissolve the collected plant resin in a suitable organic solvent, such as dichloromethane, at room temperature. The ratio of resin to solvent should be optimized but a starting point of 1:10 (w/v) can be used.

-

Filtration : Filter the resulting solution through a sintered glass funnel or filter paper to remove insoluble impurities like plant debris and polysaccharides.

-

Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude resin extract.

-

Recrystallization : Purify the this compound from the crude extract by recrystallization. Dissolve the crude extract in a minimal amount of a hot solvent mixture, such as hexane-ethyl acetate.

-

Crystal Formation : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of colorless crystals of this compound.

-

Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum to remove residual solvent.

-

Purity Confirmation : Verify the purity and identity of the isolated compound using Thin-Layer Chromatography (TLC) and by comparing its spectral data (NMR, MS) with previously reported values.[1]

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like resin acids.[3][4][5] Derivatization is often required to increase the volatility of the acids.

-

Sample Preparation : Accurately weigh a known amount of dried resin (e.g., 10-20 mg) and dissolve it in a suitable solvent like ethyl acetate or a mixture of ethyl alcohol and tetramethylammonium hydroxide.[6]

-

Internal Standard Addition : Add a known concentration of an internal standard (e.g., a non-naturally occurring resin acid like heptadecanoic acid) to the sample solution for accurate quantification.

-

Derivatization (Methylation) : Convert the carboxylic acid group of this compound to its more volatile methyl ester. This can be achieved by adding a methylating agent like diazomethane or trimethylsilyldiazomethane. Follow established safety protocols for handling these reagents. Analysis of the methyl esters provides the best resolution and stability.[1]

-

GC-MS Analysis :

-

Injection : Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

-

Column : Use a capillary column suitable for terpenoid analysis, such as a VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program : Implement a temperature gradient, for example: start at 90°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 10 min.

-

MS Parameters : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 600.

-

-

Data Analysis : Identify the methyl-imbricatolate peak based on its retention time and mass spectrum.[1] Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and its known biological activities.

Caption: Experimental workflow for the extraction, purification, and quantification of this compound.

Caption: Logical relationships between this compound, its biological activities, and potential therapeutic uses.

References

- 1. Terpenoid Compositions of Resins from Callitris Species (Cupressaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.msa.edu.eg [repository.msa.edu.eg]

Spectroscopic Profile of Imbricatolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Imbricatolic Acid, a labdane diterpene with noted biological activities. The information presented herein is intended to support research and development efforts by providing key analytical data and methodologies for the identification and characterization of this natural compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis is a critical tool for determining the elemental composition of this compound. The data confirms its molecular formula as C₂₀H₃₂O₃.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₃₂O₃ | |

| Molecular Weight | 320.2350 | |

| Ionization Mode | HREIMS | |

| Observed Ion | [M]⁺ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands that correspond to the principal functional groups present in the molecule: a hydroxyl group and a carboxylic acid group.

| Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) | Description | Source |

| Hydroxyl (-OH) | ~3440 | O-H stretching vibration | |

| Carbonyl (C=O) | ~1722 | C=O stretching vibration of the carboxylic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively.

Note: The comprehensive ¹H and ¹³C NMR data table is available in the publication "this compound from Juniperus communis L. Prevents Cell Cycle Progression in CaLu-6 Cells" by De Marino et al. (2011) in Planta Medica. The following tables present key characteristic signals identified from available data.

Table 3.1: Characteristic ¹H-NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Source |

| H-17a | 4.86 | s | |

| H-17b | 4.53 | s | |

| H-15 | 3.66–3.72 | m | |

| H-20 | 0.59 | s |

Table 3.2: Characteristic ¹³C-NMR Spectral Data of this compound Derivative

The following data pertains to 1α-hydroxythis compound and is provided for structural comparison.

| Carbon | Chemical Shift (δc, ppm) | Source |

| C-1 | 71.20 |

Experimental Protocols

The spectroscopic data presented were obtained following the isolation and purification of this compound from its natural source. The general workflow is outlined below.

Extraction and Isolation

This compound is typically isolated from the fresh ripe berries of Juniperus communis.

-

Extraction : The plant material is macerated with methanol at room temperature.

-

Partitioning : The resulting crude extract is concentrated under reduced pressure and then subjected to a solvent partitioning methodology to separate compounds based on polarity.

-

Chromatography : The targeted fraction is further purified using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.

-

Mass Spectrometry : High-resolution mass spectra are obtained using an HREIMS instrument.

-

IR Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols: Extraction of Imbricatolic Acid from Pine Resin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of imbricatolic acid from pine resin. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a foundational guide for researchers. Additionally, this document presents a hypothetical signaling pathway to illustrate the potential pharmacological investigation of this compound in a drug development context.

Introduction

This compound is a diterpenoid resin acid found in various species of pine (Pinus). As with many natural products, it holds potential for investigation in drug discovery and development due to its complex chemical structure. This document provides a comprehensive protocol for its extraction from raw pine resin, purification, and analytical validation.

Extraction and Purification of this compound

The following protocol outlines a multi-step process for the isolation of this compound from pine resin. This procedure involves initial solvent extraction, followed by liquid-liquid partitioning to separate acidic compounds, and concluding with chromatographic purification.

Experimental Protocol: Extraction and Purification

Materials and Reagents:

-

Raw pine resin

-

Hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Initial Resin Digestion and Filtration:

-

Suspend 100 g of raw pine resin in 500 mL of hexane.

-

Gently heat the mixture at 40-50°C with stirring for 2 hours to dissolve the resinous material.

-

Filter the resulting solution through a coarse filter paper to remove insoluble materials such as bark and other debris.

-

Concentrate the filtrate using a rotary evaporator to yield a crude resin extract.

-

-

Solvent Partitioning for Acidic Compounds:

-

Dissolve the crude resin extract in 300 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and wash three times with 150 mL of 5% aqueous sodium bicarbonate solution. This step selectively converts the acidic components, including this compound, into their water-soluble sodium salts.

-

Combine the aqueous layers and acidify to a pH of approximately 2 with 1M hydrochloric acid. This will precipitate the acidic resin compounds.

-

Extract the acidified aqueous phase three times with 150 mL of dichloromethane to recover the free resin acids.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude acidic fraction.

-

-

Chromatographic Purification:

-

Prepare a silica gel column using a suitable solvent system, such as a hexane:ethyl acetate gradient.

-

Dissolve the crude acidic fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the gradient solvent system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the purified this compound based on TLC analysis.

-

Evaporate the solvent from the combined fractions to yield the purified this compound.

-

-

Analytical Validation:

-

The purity and identity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the extraction of this compound from 100g of pine resin. This data is for illustrative purposes to guide researchers in anticipating potential yields.

| Parameter | Value | Unit | Method of Analysis |

| Starting Material (Pine Resin) | 100 | g | Gravimetric |

| Crude Resin Extract Yield | 75.2 | g | Gravimetric |

| Crude Acidic Fraction Yield | 25.8 | g | Gravimetric |

| Purified this compound Yield | 1.2 | g | Gravimetric |

| Purity of this compound | >95 | % | HPLC |

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are a subject for future research, analogous complex organic acids have been shown to interact with key cellular signaling cascades. For drug development professionals, a primary area of investigation would be its effect on pathways implicated in cell survival, proliferation, and inflammation, such as the PI3K/Akt pathway.

Hypothetical PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of diverse cellular processes. Investigating the effect of this compound on this pathway could reveal its potential as a therapeutic agent.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

High-Yield Purification of Imbricatolic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a naturally occurring diterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Sourced from lichens and certain plant species like Juniperus taxifolia, efficient purification of this compound is paramount for advancing research and development. This document provides a detailed protocol for the high-yield purification of this compound, employing a combination of solvent extraction and multi-step chromatography. The described methodology is designed to be robust and reproducible, yielding this compound of high purity suitable for a range of downstream applications, including structural elucidation, pharmacological screening, and preclinical development.

Introduction

Natural products remain a cornerstone of drug discovery, with a significant number of approved therapeutic agents being derived from or inspired by natural sources. This compound, a labdane diterpenoid, represents a promising candidate for further investigation. Preliminary studies suggest a range of biological activities, necessitating a reliable and scalable purification method to obtain sufficient quantities of the pure compound. This protocol outlines a comprehensive workflow for the isolation and purification of this compound from lichen thalli, a known biological source. The methodology emphasizes a systematic approach, from initial extraction to final purification, to maximize yield and purity.

Data Presentation

The following table summarizes the expected quantitative data from the purification process of this compound from a starting biomass of 100g of dried lichen thalli. These values are representative and may vary depending on the specific lichen species, collection time, and experimental conditions.

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Acetone Extract | 100 | 5.2 | ~10% |

| Liquid-Liquid Extraction | 5.2 | 2.8 | ~25% |

| Column Chromatography | 2.8 | 0.9 | ~70% |

| Preparative HPLC | 0.9 | 0.35 | >98% |

Experimental Protocols

Extraction of Crude this compound

This initial step involves the extraction of secondary metabolites, including this compound, from the lichen biomass.

Materials:

-

Dried and ground lichen thalli (100g)

-

Acetone (1L)

-

Erlenmeyer flask (2L)

-

Magnetic stirrer and stir bar

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Place 100g of dried and ground lichen thalli into a 2L Erlenmeyer flask.

-

Add 1L of acetone to the flask.

-

Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

-

Filter the mixture through filter paper to separate the lichen biomass from the acetone extract.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator until a crude, viscous extract is obtained.

Liquid-Liquid Extraction

This step aims to partition the this compound into an organic phase, removing more polar impurities.

Materials:

-

Crude acetone extract

-

Ethyl acetate (500mL)

-

Deionized water (500mL)

-

Separatory funnel (2L)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the crude extract in 250mL of ethyl acetate.

-

Transfer the solution to a 2L separatory funnel.

-

Add 250mL of deionized water to the separatory funnel and shake vigorously for 2 minutes.

-

Allow the layers to separate. The upper layer is the ethyl acetate phase containing the this compound.

-

Drain and discard the lower aqueous layer.

-

Repeat the washing with another 250mL of deionized water.

-

Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the ethyl acetate extract using a rotary evaporator.

Column Chromatography

This is the primary purification step to separate this compound from other compounds in the extract.

Materials:

-

Silica gel (60 Å, 70-230 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Fraction collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Dissolve the dried extract from the liquid-liquid extraction in a minimal amount of the initial mobile phase (95:5 hexane:ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 95:5 (v/v) and gradually increasing the polarity to 70:30 (v/v).

-

Collect fractions of 10mL each.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the pure compound and concentrate using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, a final polishing step using preparative HPLC is recommended.

Materials:

-

Pooled fractions from column chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid

-

Preparative C18 HPLC column

Procedure:

-

Dissolve the semi-purified this compound in the HPLC mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method with acetonitrile and water (both containing 0.1% formic acid). A typical gradient would be from 60% to 95% acetonitrile over 30 minutes.

-

Inject the sample and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Lyophilize the collected fraction to obtain pure, solid this compound.

Visualizations

Caption: Workflow for the high-yield purification of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and systematic approach for the high-yield purification of this compound from lichen sources. By following this multi-step process, researchers can obtain a highly pure compound suitable for a wide array of scientific investigations. The combination of classical extraction techniques with modern chromatographic methods ensures both efficiency and scalability, thereby facilitating the advancement of research into the therapeutic potential of this compound.

Application Notes and Protocols: Synthesis and Evaluation of Novel Imbricatolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Imbricatolic Acid derivatives, with a focus on N-substituted piperazine analogs, and detail their biological evaluation as potential therapeutic agents for stimulating glucose uptake. Detailed experimental protocols and data are presented to enable replication and further investigation in a research and drug development setting.

Introduction